Valtrate
Description
Contextual Background of Iridoids and Valepotriates
Iridoids constitute a class of naturally occurring chemical compounds derived from monoterpenes. taylorandfrancis.comnih.gov They are characterized by a cyclopentane (B165970) ring fused to a dihydropyran ring, forming a bicyclic skeleton. taylorandfrancis.comfoodb.ca Iridoids are widely distributed in various plant families, including Apocynaceae, Lamiaceae, Loganiaceae, Rubiaceae, Scrophulariaceae, and Verbenaceae. taylorandfrancis.com They are often found as glycosides, typically linked to glucose. taylorandfrancis.com
Valepotriates, a specific subgroup of iridoids, are triesters of polyalcohols with an iridoid structure and an epoxy group. google.com The term "valepotriate" is derived from Valeriana-epoxy-triesters. jppres.com These compounds are known for their relative instability, being thermolabile and prone to decomposition in alcoholic, acidic, or alkaline solutions. google.com Valtrate (B1682818) is a well-known example of a valepotriate. caymanchem.comontosight.ai
Botanical Origin and Ethnobotanical Significance of Valeriana Species
The genus Valeriana, belonging to the family Caprifoliaceae, is a significant source of this compound and other valepotriates. wikidata.orgwikipedia.orginnovareacademics.in This genus comprises numerous species distributed across temperate and subtropical regions globally, with centers of diversity in Eurasia and South America. wikipedia.orginnovareacademics.in Valeriana officinalis, commonly known as garden valerian, is perhaps the most widely recognized species. wikipedia.org Other species known to contain valepotriates, including this compound, include Valeriana jatamansi, Valeriana wallichii, Valeriana fedtschenkoi, Valeriana chionophila, Valeriana sambucifolia, and Valeriana stolonifera. google.comwikidata.orginnovareacademics.inamegroups.org
The roots and rhizomes of Valeriana species have a long history of use in traditional medicine across various cultures. innovareacademics.intaylorfrancis.com Ethnobotanical records indicate their traditional application for conditions related to the nervous system, such as anxiety, insomnia, and nervous tension. ontosight.aiinnovareacademics.inethnobotanyjournal.org For instance, Valeriana jatamansi has been traditionally used in Traditional Chinese Medicine (TCM) for treating mood disorders, depression, neurosis, and sciatica. innovareacademics.inamegroups.orgresearchgate.net The traditional uses often highlight the sedative and anxiolytic properties associated with Valeriana extracts. jppres.comontosight.aiethnobotanyjournal.org
Overview of this compound's Prominence as a Bioactive Natural Product
This compound stands out among the valepotriates due to its diverse reported biological activities. caymanchem.comlipidmaps.org Its presence in commonly used Valeriana species has led to numerous investigations into its potential effects. Research findings indicate that this compound exhibits a range of activities, including effects on the central nervous system and potential cytotoxic properties. caymanchem.comlipidmaps.org The prominence of this compound in natural product research is driven by its characteristic iridoid structure with the epoxy group and the observed bioactivities in various in vitro and in vivo models. google.comcaymanchem.comlipidmaps.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864824 | |
| Record name | 4-[(Acetyloxy)methyl]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxirane]-1,6-diyl bis(3-methylbutanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Detailed Research Findings on Valtrate
Advanced Chromatographic Techniques for this compound Isolation from Plant Biomass
Chromatographic techniques are essential for separating this compound from the complex mixtures present in plant extracts. Various approaches, from analytical to preparative scales, are employed to achieve sufficient purity for structural analysis and further study. teledynelabs.commdpi.com
Preparative High-Performance Liquid Chromatography (HPLC) Applications
Preparative HPLC is a powerful technique used to isolate and purify significant quantities of a target compound from a sample. teledynelabs.commz-at.de It is widely used in the isolation of active compounds from natural sources, including this compound from Valeriana species. uobaghdad.edu.iquobaghdad.edu.iq The goal of preparative HPLC is to obtain sufficient material for subsequent analysis or use, prioritizing purity, throughput, and yield. mz-at.de
A study demonstrated the separation of this compound and isothis compound (B191620) using a Waters preparative Liquid Chromatography/500 A system. A rapid separation of 1 gram of a mixture of this compound and isothis compound was achieved in 20 minutes using 2.1 liters of a solvent system composed of methylene (B1212753) chloride-n-propanol-acetone (99 + 0.5 + 0.5). nih.gov Extensive use of the recycle mode in this system significantly reduced solvent consumption while maintaining high purity (>90%) and recovery (>90%) of the separated components. nih.gov
Preparative HPLC is also used for the purification of this compound from the roots of Valeriana officinalis. uobaghdad.edu.iq The method involves developing a suitable separation on an analytical column first and then scaling it up to a preparative column, ideally using the same stationary phase, particle size, and column length ratio. mz-at.de
Countercurrent Chromatography Approaches
Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC), is a liquid-liquid separation technique that does not use a solid support. researchgate.netaocs.orgresearchgate.net This minimizes sample loss due to irreversible adsorption and allows for the separation of compounds based on their partition coefficients between two immiscible liquid phases. aocs.orgresearchgate.net CCC is particularly useful for isolating natural products and purifying raw extracts. aocs.org
A CPC method was developed for the isolation and purification of this compound and 7-homothis compound from Centranthus ruber roots. nih.gov A biphasic solvent system of methanol/hexane/water (5/5/0.8, v/v/v) was developed, providing a partition coefficient near 1 and a selectivity of 1.3 between the targeted compounds. nih.gov This method allowed for the recovery of both this compound and 7-homothis compound with a purity exceeding 97% in a single step, enabling an injected quantity 16 times higher compared to an analytical scale column. nih.gov Intermittent counter-current extraction is another approach using CCC to either split a sample or extract and enrich a target compound from a crude extract. nih.gov
Considerations for Green Chemistry in this compound Extraction
Green Chemistry principles are increasingly being applied to the extraction of natural products to reduce environmental impact. unimib.itchemmethod.commdpi.com Traditional extraction methods often use large quantities of organic solvents, are time-consuming, and can have high energy consumption. unimib.itresearchgate.net Green extraction techniques aim to address these drawbacks by using more environmentally friendly solvents and efficient methodologies. chemmethod.commdpi.comfrontiersin.org
Spectroscopic and Spectrometric Approaches for Structural Elucidation
Spectroscopic and spectrometric techniques are indispensable for determining the chemical structure of isolated this compound. These methods provide detailed information about the molecular composition, functional groups, and connectivity of atoms within the molecule. acs.orgtaylorandfrancis.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
NMR spectroscopy is a primary tool for the structural elucidation of organic compounds, including natural products like this compound. acs.orgresearchgate.nettaylorandfrancis.com It provides detailed information about the hydrogen and carbon environments within the molecule through analysis of chemical shifts and coupling constants. uab.edu Both one-dimensional (1D) NMR, such as ¹H and ¹³C NMR, and two-dimensional (2D) NMR techniques, such as COSY, TOCSY, HSQC, and HMBC, are employed. uab.edu
NMR spectroscopy, particularly HMBC, is vital for the spectral assignment of this compound and distinguishing it from its isomer, isothis compound. acs.org For instance, the acetate (B1210297) residue of this compound shows strong coupling to the protons on C1 in HMBC spectra, whereas in isothis compound, the acetate carbonyl couples to H6 but not H1. acs.org Structural elucidation of this compound has been achieved using NMR data, often in comparison with literature data. researchgate.net While NMR is powerful, the overlapped carbonyl carbon signals of acyloxy groups in valepotriates can sometimes make complete structural elucidation challenging, necessitating complementary techniques like mass spectrometry. nih.gov
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. taylorandfrancis.comresearchgate.net It is widely applied in the analysis and structural elucidation of natural products, including this compound. acs.orgresearchgate.nettaylorandfrancis.comoup.com
HPLC coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a common and sensitive platform for the separation, detection, identification, and structural elucidation of compounds like this compound in various matrices. researchgate.netoup.com This technique utilizes accurate mass measurement and tandem mass spectrometry to identify and elucidate the structure of metabolites and degradation products. taylorandfrancis.comresearchgate.net
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques employed in the structural characterization of organic compounds, including natural products like this compound. These spectroscopic methods provide complementary information about the electronic transitions and vibrational modes within a molecule, respectively, aiding in the identification of functional groups and structural features.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting chromophores, which are structural moieties containing π electrons or non-bonding electrons that absorb light of specific wavelengths. The pattern of absorption peaks and their intensities in a UV-Vis spectrum can provide information about the presence of conjugated systems, aromatic rings, carbonyl groups, and other unsaturated functionalities within the this compound molecule. While general principles of UV-Vis spectroscopy involve measuring absorbance as a function of wavelength to obtain an absorption spectrum technologynetworks.com, specific detailed UV-Vis absorption data, such as λ_max values and molar absorptivities for this compound, were not available in the consulted literature.
Infrared (IR) spectroscopy, on the other hand, probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. Different functional groups within a molecule vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. Analysis of the positions, shapes, and intensities of these bands allows for the identification of various functional groups, such as hydroxyl (O-H), carbonyl (C=O), carbon-carbon double bonds (C=C), and carbon-hydrogen (C-H) stretching and bending vibrations mdpi.com. IR spectroscopy is a valuable tool for confirming the presence of specific functional groups predicted by the molecular formula and other structural data. Studies on the isolation and structural elucidation of this compound have utilized detailed spectroscopic analysis, including IR spectroscopy, as part of the characterization process acs.orgresearchgate.net. However, specific detailed IR spectroscopic data, such as characteristic absorption wavenumbers (in cm⁻¹) and their assignments for this compound, were not provided in the consulted sources.
The application of both UV-Vis and IR spectroscopy is crucial in the comprehensive structural elucidation of complex natural products. UV-Vis provides insights into the electronic structure and conjugated systems, while IR spectroscopy offers detailed information about the functional groups present and the types of bonds within the molecule. Although these techniques are known to be applied in the characterization of this compound acs.orgresearchgate.net, specific detailed data tables containing the characteristic absorption wavelengths (UV-Vis) or wavenumbers and their assignments (IR) for this compound were not found in the provided search results. Therefore, detailed data tables for the spectroscopic properties of this compound cannot be presented here based on the available information.
Biosynthetic Pathways and Regulation of Valtrate Production
Enzymatic Precursors and Early Stages of Iridoid Biosynthesis
The initial stages of iridoid biosynthesis involve the production of IPP and DMAPP, followed by their condensation to form geranyl diphosphate (B83284) (GPP), a ten-carbon precursor. notulaebotanicae.ronih.govmdpi.compnas.org
Mevalonate (MVA) Pathway Contributions
The MVA pathway operates in the cytosol and is one of the sources of IPP and DMAPP. notulaebotanicae.ronih.govmdpi.commdpi.com While the MEP pathway is generally considered the major source of precursors for iridoid biosynthesis in monoterpenoid-producing plants, the MVA pathway may still contribute to the pool of IPP and DMAPP. mdpi.commdpi.comresearchgate.net Evidence suggests the MVA pathway might also be involved in regulating MEP and secoiridoid pathway genes through protein prenylation. mdpi.comresearchgate.net Genes encoding enzymes in the MVA pathway, such as ACCT, HMGS, HMGR, MVK, PMK, and MVD, have been identified in Valeriana jatamansi. notulaebotanicae.roresearchgate.net
Methylerythritol Phosphate (MEP) Pathway Contributions
The MEP pathway is localized in the plastids and is typically the primary route for the production of IPP and DMAPP used in iridoid biosynthesis. notulaebotanicae.ronih.govmdpi.commdpi.comresearchgate.net This pathway involves a series of enzymatic steps starting from pyruvate (B1213749) and glyceraldehyde-3-phosphate. Genes encoding key enzymes in the MEP pathway, including DXS, DXR, ISPD, ISPE, ISPF, GCPE, ISPH, IDI, and GPPS, have been identified in V. jatamansi. notulaebotanicae.roresearchgate.net The enzyme IDI (isopentenyl diphosphate isomerase) is crucial as it catalyzes the interconversion between IPP and DMAPP, influencing the ratio and subsequent synthesis of downstream products. mdpi.com
Geranyl Diphosphate (GPP) and Geraniol (B1671447) Formation
IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP). notulaebotanicae.ronih.govmdpi.compnas.orgfrontiersin.org GPP is a universal precursor for monoterpenes. frontiersin.org Subsequently, GPP is converted to the monoterpene alcohol geraniol by the action of geraniol synthase (GES). notulaebotanicae.romdpi.compnas.orgfrontiersin.orgnih.gov This step is considered an early step in the iridoid pathway. mdpi.comnih.gov
Specific Steps in Valepotriate Biosynthesis within Valeriana Species
Following the formation of geraniol, the biosynthesis of iridoids, including valepotriates, involves a series of oxidation, reduction, glycosylation, and methylation reactions. notulaebotanicae.ronih.govscielo.brplos.org A key step is the hydroxylation of geraniol at the C-10 position, catalyzed by geraniol 10-hydroxylase (G10H). mdpi.comnih.govuva.nlcambridge.org G10H is a cytochrome P450 monooxygenase. mdpi.commdpi.comuva.nlcambridge.org The product, 10-hydroxygeraniol, is then further oxidized. mdpi.comnih.govcambridge.org While the general iridoid pathway involves the formation of iridodial (B1216469) and subsequent modifications, the specific steps leading to the complex structure of valtrate (B1682818), which includes esterifications and an epoxy ring, are characteristic of valepotriate biosynthesis in Valeriana species. notulaebotanicae.ro Loganin is often a key intermediate in the biosynthesis of many iridoid structures, although valepotriates like this compound contain additional ester functions and a fixed hemiacetal as an ester rather than a glycoside. notulaebotanicae.ro
Molecular Regulation of this compound Biosynthesis Genes
The biosynthesis of this compound is regulated at the molecular level through the expression of genes encoding the involved enzymes. notulaebotanicae.romdpi.commdpi.com Transcriptome analyses have been employed to identify and study the expression patterns of genes in Valeriana species related to iridoid and valepotriate biosynthesis. notulaebotanicae.roresearchgate.net
Identification of Key Enzyme-Encoding Genes (e.g., G10H)
Several key enzyme-encoding genes involved in the iridoid pathway have been identified in Valeriana jatamansi, including those in the MVA and MEP pathways, as well as genes specific to the downstream iridoid pathway. notulaebotanicae.roresearchgate.net Geraniol 10-hydroxylase (G10H) is considered a key enzyme in the biosynthesis of iridoid monoterpenoids. mdpi.comcambridge.org Studies have shown that overexpression of VjG10H, the gene encoding G10H in V. jatamansi, can significantly enhance the accumulation of this compound, suggesting its important regulatory role in the this compound biosynthetic pathway. cambridge.orgresearchgate.net Other identified genes in the iridoid pathway in V. jatamansi include those encoding 10-hydroxygeraniol oxidoreductase (10HGO), iridoid synthase (IS), 7-deoxyloganetic acid synthase (7DLS), 7-deoxyloganetic acid O-glucosyltransferase (7DLGT), loganic acid O-methyltransferase (LAMT), and secologanin (B1681713) synthase (SLS). notulaebotanicae.roresearchgate.net The expression levels of these genes can vary in different plant organs and can be influenced by factors such as methyl jasmonate treatment, which has been shown to stimulate this compound accumulation and modulate the expression of genes like VjG10H. cambridge.orgresearchgate.net
Transcriptome Analyses for Pathway Gene Discovery
Transcriptome analysis has been employed to identify genes involved in iridoid biosynthesis in Valeriana jatamansi. Deep sequencing of transcriptome sequences from tissues like leaves and roots has provided comprehensive data on the gene space in this medicinal plant researchgate.netnotulaebotanicae.ronotulaebotanicae.ro.
In one study, deep sequencing of V. jatamansi yielded a large number of transcripts and unigenes. From 13.28 Gb of clean reads, a total of 183,524,060 transcripts and 61,876 unigenes were obtained researchgate.netnotulaebotanicae.ro. Annotation of these unigenes against public databases, such as the KEGG database, has helped classify genes into metabolic pathways relevant to iridoid biosynthesis researchgate.netnotulaebotanicae.ronotulaebotanicae.ro.
Analysis of transcriptome contigs against the KEGG database identified 24 unigenes classified into 24 enzyme categories associated with three metabolic pathways leading to iridoid biosynthesis: the MVA pathway, the MEP pathway, and the iridoid pathway itself researchgate.netnotulaebotanicae.ro. Specifically, 6 genes were identified in the MVA pathway, 9 in the MEP pathway, and 9 in the iridoid pathway researchgate.netnotulaebotanicae.ro.
Quantitative real-time PCR (qPCR) has been used to examine the organ specificity of expression for selected genes encoding key enzymes in the iridoid pathway researchgate.netnotulaebotanicae.ro. For example, the expression patterns of 9 genes, including G10H, 10HGO, IS, 7DLS, 7DLGT, DL7H, LAMT, and SLS, were validated across different tissues such as petiole, leaf, rhizome, and root researchgate.netnotulaebotanicae.ro. These analyses revealed that the 7DLGT gene showed the highest expression level in the rhizome tissue, while the other 8 genes exhibited the highest expression levels in the leaf tissue notulaebotanicae.ro. This suggests potential sites of synthesis and storage for iridoid compounds notulaebotanicae.ro.
The identification of these genes through transcriptome analysis provides a foundation for further research into the iridoid biosynthesis pathway in V. jatamansi and offers potential targets for biotechnological approaches to improve iridoid yield researchgate.netnotulaebotanicae.ro.
Role of Transcription Factors (e.g., BHLH, MYCA, R2R3 MYB, WRKY1)
Transcription factors (TFs) play a crucial role in regulating the expression of genes involved in plant secondary metabolism, including the biosynthesis of compounds like this compound. Families of transcription factors such as basic Helix-Loop-Helix (bHLH), MYC-like bHLH, R2R3-MYB, and WRKY are known regulators in various plant biosynthetic pathways mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org.
While research specifically on the role of all these transcription factors in this compound biosynthesis is ongoing, studies on related pathways, such as flavonoid and terpene biosynthesis, provide insights into their potential functions. For instance, MYC-like bHLH and R2R3-MYB transcription factors, along with WDR proteins, form the MBW protein complex, which is a key regulator of structural genes in flavonoid biosynthesis mdpi.commdpi.com. R2R3-MYB transcription factors are among the largest families of plant transcription factors and are known to play a leading role in regulating plant pigmentation, often by binding to the promoters of structural genes mdpi.comnih.govfrontiersin.orgmdpi.com. bHLH proteins typically interact with MYB proteins to enhance regulation mdpi.com.
WRKY transcription factors have also been implicated in the regulation of terpene biosynthesis researchgate.netnih.gov. Studies in other plants have shown that WRKY TFs can promote the biosynthesis of certain secondary metabolites by activating the expression of relevant genes frontiersin.org.
Research involving integrated transcriptomic and metabolomic analysis in Valeriana officinalis, a related species, has identified critical genes and transcription factors that regulate valerenic acid biosynthesis, another type of terpene. This study suggested that R2R3 MYB and WRKY1 may play important roles in regulating terpene biosynthesis researchgate.net. Furthermore, bHLH emerged as a central TF that interacts directly with most pathway genes in valerenic acid biosynthesis, indicating a complex regulatory network researchgate.net. While this research focuses on valerenic acid, it provides a valuable model for understanding transcriptional regulation in Valeriana species and the potential roles of these TF families in this compound biosynthesis.
The complex interplay between different transcription factor families, including BHLH, MYC-like bHLH, R2R3 MYB, and WRKY1, is likely to be important in the fine-tuning of this compound production in response to developmental cues and environmental signals.
Influence of Environmental Factors on this compound Accumulation in Plants
Environmental factors can significantly influence the accumulation of secondary metabolites in plants, including this compound. These factors can affect plant growth, development, and the activation of defense mechanisms, which in turn can impact the production of specialized metabolites mdpi.comoregonstate.edunih.govmassey.ac.nz.
Studies have shown that elicitors, which are molecules that activate stress-regulating genes, can stimulate the biosynthesis and accumulation of secondary metabolites researchgate.netcabidigitallibrary.org. Methyl jasmonate (MJ) and jasmonic acid (JA) are plant-specific endogenous signaling phytohormones that are potent regulators of elicitor signals for the biosynthesis of plant secondary metabolites cabidigitallibrary.org.
Research on hairy root cultures of Valeriana jatamansi has demonstrated the positive influence of methyl jasmonate and jasmonic acid on this compound production researchgate.netcolab.wscabidigitallibrary.org. Treatment with MJ or JA led to significant increases in this compound content compared to control cultures researchgate.netcabidigitallibrary.org. For instance, maximum this compound accumulation was observed with the addition of 100 mg/L MJ, resulting in a 3.63 times higher content than the non-elicited control researchgate.netcolab.wscabidigitallibrary.org. Similarly, JA treatment also increased this compound content, with the highest increase obtained at a concentration of 100 mg/L cabidigitallibrary.org. Salicylic acid (SA), another elicitor, did not significantly increase this compound production in these cultures researchgate.netcabidigitallibrary.org.
These findings indicate that environmental signals perceived by the plant can trigger hormonal responses, particularly involving the jasmonates, which upregulate the expression of enzymes related to this compound synthesis, thereby promoting its accumulation researchgate.netcabidigitallibrary.org. The use of elicitors like methyl jasmonate in hairy root cultures is being explored as a promising strategy to enhance this compound yield for commercial production researchgate.netcolab.wscambridge.org.
Pharmacological Activities and Pre Clinical Efficacy Studies
Neuropharmacological Investigations in In Vitro and Animal Models
Anxiolytic-like Effects in Rodent Models Studies in rodent models have indicated that valtrate (B1682818) exhibits anxiolytic-like activitynih.govnih.govresearchgate.net. In rats, oral administration of this compound at doses of 10 mg/kg and 20 mg/kg for 10 days significantly attenuated anxiety-like behavior in established tests such as the elevated plus-maze (EPM) and the open field test (OFT)nih.govnih.govresearchgate.net. The EPM is a widely used model that assesses anxiety based on a rodent's natural aversion to open and elevated spacesnih.govnih.gov. Increased time spent in and entries into the open arms of the EPM are considered indicators of reduced anxietynih.gov. Similarly, the OFT utilizes a rodent's tendency to avoid the center of a novel, open environment, with increased entries into the central area suggesting an anxiolytic effectnih.govnih.gov.
In one study, this compound at 10 mg/kg increased the time and entry percentage into the open arms in the EPM and the number of central entries in the OFT in rats nih.govresearchgate.net. Importantly, this anxiolytic-like effect was observed without altering total arm entries in the EPM, suggesting a specific reduction in anxiety rather than changes in general locomotor activity nih.govresearchgate.net. Another study using a valepotriate fraction containing 96% this compound in mice also showed anxiolytic properties at 10 mg/kg in the EPM, indicated by increased time spent on the open arms nih.gov.
Modulation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity The hypothalamic-pituitary-adrenal (HPA) axis is a major neuroendocrine system involved in the stress response, with its activation leading to the release of glucocorticoids like corticosterone (B1669441) in rodentsnih.govnih.govmdpi.com. Dysregulation of the HPA axis is implicated in anxiety disordersnih.govnih.gov. Research suggests that the anxiolytic effects of this compound may be mediated, in part, through the modulation of HPA axis activitynih.govnih.govresearchgate.net.
In studies investigating the anxiolytic effects of this compound in rats, oral administration of 10 mg/kg this compound significantly reduced serum corticosterone levels nih.govnih.govresearchgate.net. This reduction in a key stress hormone suggests that this compound can attenuate the activity of the HPA axis, which could contribute to its observed anxiolytic-like effects in behavioral models nih.govnih.govresearchgate.net.
Sedative Potentials in Animal Studies While some components of Valeriana species are known for their sedative properties, studies on this compound specifically have yielded varied results regarding sedationnih.govfrontiersin.orgmdpi.com. Early research indicated that a high dose of this compound might have sedative properties by inhibiting spontaneous motion and increasing sleeping time induced by pentobarbital (B6593769) sodium in micenih.gov. However, more recent studies investigating the anxiolytic effects of this compound in rats did not observe sedative side effects at the doses tested (up to 20 mg/kg)nih.govnih.gov.
A study using a valepotriate fraction rich in this compound (96%) in mice reported reduced locomotion and exploratory behavior in the open field at a dose of 10 mg/kg, which is indicative of sedative properties nih.gov. This suggests that at certain concentrations or as part of a fraction, this compound may exert sedative effects, although pure this compound at lower anxiolytic doses might not induce sedation nih.govnih.gov.
Neuroprotective Efficacy in Cellular and Animal Ischemia Models this compound has shown potential neuroprotective efficacy in pre-clinical models, including cellular and animal ischemia modelsnih.govopenaccessjournals.com. Ischemic stroke, characterized by reduced blood flow to the brain, leads to neuronal damage and death through various mechanisms, including oxidative stress and apoptosisopenaccessjournals.commdpi.commdpi.com.
Anticancer and Cytotoxic Activities in Cancer Cell Lines and Xenograft Models
This compound has been shown to exert cytotoxic effects and inhibit the growth of various cancer cell types. Studies have investigated its mechanisms of action in gastric cancer, pancreatic cancer, glioblastoma, and breast cancer cell lines, as well as in xenograft models.
Inhibition of Cancer Cell Proliferation
Numerous studies have reported that this compound significantly inhibits the proliferation of cancer cells across different origins. For instance, this compound treatment decreased the viability of gastric cancer AGS cells in a concentration-dependent manner techscience.com. Similarly, it significantly inhibited the growth of pancreatic cancer cells without negatively impacting normal pancreatic epithelial cells nih.govsci-hub.seresearchgate.net. In glioblastoma (GBM) cells, this compound effectively suppressed proliferation in vitro nih.govnih.gov. Studies on human breast cancer cells, including MDA-MB-231 and MCF-7 lines, also showed significant anti-proliferative activity with relatively low cytotoxicity to normal breast epithelial cells (MCF 10A) sci-hub.sttandfonline.comnih.govresearchgate.nettandfonline.com. Furthermore, this compound has been shown to repress the proliferation of lung cancer cells researchgate.netnih.gov.
Data illustrating the effect of this compound on cell viability (proliferation) in different cancer cell lines is summarized below:
| Cancer Type | Cell Line(s) | Observed Effect on Proliferation | Source(s) |
| Gastric Cancer | AGS | Significantly decreased viability | techscience.com |
| Pancreatic Cancer | PANC-1, BxPC-3 | Significantly inhibited growth | nih.govsci-hub.seresearchgate.net |
| Glioblastoma | Various GBM lines | Significantly suppressed proliferation | nih.govnih.gov |
| Breast Cancer | MDA-MB-231, MCF-7 | Significant anti-cancer activity | sci-hub.sttandfonline.comnih.govtandfonline.com |
| Lung Cancer | A549, H1299 | Markedly repressed proliferation | researchgate.netnih.gov |
Induction of Apoptosis in Various Cancer Cell Types
A key mechanism by which this compound exerts its anti-cancer effects is through the induction of apoptosis, or programmed cell death, in various cancer cell lines. This compound has been shown to induce significant apoptosis in gastric cancer AGS cells techscience.com. It also induced significant apoptosis in pancreatic cancer cells nih.govsci-hub.seresearchgate.net. In glioblastoma cells, this compound induced mitochondrial apoptosis in a dose-dependent manner nih.gov. Studies on breast cancer cells demonstrated that this compound treatment increased the percentage of apoptotic cells sci-hub.sttandfonline.comnih.govtandfonline.com. Furthermore, this compound treatment augmented apoptosis in lung cancer cells nih.gov.
Apoptosis induced by this compound often involves the activation of caspases and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). This compound induced mitochondria-dependent apoptosis through pathways involving cleaved caspase-3 and cleaved PARP in gastric cancer AGS cells techscience.comresearchgate.net. In glioblastoma cells, this compound induced caspase-dependent apoptosis, accompanied by enhanced cleavage of C-PARP and C-caspases nih.gov. Studies in breast cancer cells showed that this compound treatment increased the protein levels of cleaved caspase 3, cleaved caspase 7, and PARP sci-hub.sttandfonline.comnih.govtandfonline.com. Cleavage of PARP-1 by activated caspases, particularly caspase-3 and -7, is considered a hallmark of apoptosis researchgate.netgrantome.comabcam.comnih.gov.
This compound has been shown to trigger apoptosis through pathways involving the mitochondria. In gastric cancer AGS cells, this compound induced mitochondria-dependent apoptosis through the Bad/Bcl-2/cyto-c/cle-casp-3/cle-PARP pathways techscience.comresearchgate.net. Glioblastoma cells exposed to this compound exhibited reduced mitochondrial membrane potential and impaired mitochondrial function, indicating the triggering of mitochondrial apoptosis nih.gov. The intrinsic apoptotic pathway, regulated by mitochondria, involves changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria nih.gov. This compound has been shown to increase the expression level of Bax and suppress Bcl-2 in pancreatic cancer cells, contributing to a proapoptotic condition nih.govsci-hub.seresearchgate.netdntb.gov.ua.
Cell Cycle Arrest (e.g., G2/M Phase)
This compound has been observed to induce cell cycle arrest in cancer cells, commonly at the G2/M phase, preventing their progression through the cell cycle and thus inhibiting proliferation. This compound arrested the cell cycle in gastric cancer AGS cells techscience.com. It also induced significant cell cycle arrest in the G2/M phase in pancreatic cancer cells nih.govsci-hub.seresearchgate.net. In breast cancer cells, this compound induced cell cycle arrest at the G2/M stage sci-hub.sttandfonline.comnih.govtandfonline.com. This compound treatment led to activation of p21 and p-cdc2 (Tyr15) in breast cancer cells, although the effect on cyclin B1 varied between cell lines sci-hub.st. Downregulation of phosphorylated protein kinase B (p-AKT) has been implicated in this compound-induced G2/M phase arrest in gastric cancer cells techscience.com.
Inhibition of Cell Migration and Invasion
Beyond inhibiting proliferation and inducing apoptosis, this compound has also demonstrated the ability to suppress the migration and invasion of cancer cells, processes critical for metastasis. This compound inhibited cell migration in gastric cancer AGS cells by downregulating the expression of p-GSK-3β and β-catenin techscience.com. It also suppressed the invasion and migration of glioblastoma cells by inhibiting levels of proteins associated with epithelial mesenchymal transition (EMT) nih.govnih.gov. In breast cancer cells, this compound inhibited cell migration through the down-regulation of MMP-9 and MMP-2 expression sci-hub.sttandfonline.comnih.govtandfonline.comx-mol.net.
This compound has also shown efficacy in xenograft models, further supporting its potential as an anti-cancer agent. For instance, this compound inhibited the tumor growth of pancreatic cancer cell PANC-1 in xenograft mice by 61% nih.govsci-hub.seresearchgate.net. Treatment of tumor-bearing nude mice with this compound led to decreased tumor volume and enhanced survival in a glioblastoma xenograft model nih.gov. This compound treatment dramatically reduced tumor size and weight in lung cancer xenograft models researchgate.netnih.gov. An IVHD-valtrate, a derivative, has shown anticancer effects against human ovarian cancer cells in vivo targetmol.com.
Suppression of Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristics and acquire mesenchymal properties, enabling increased motility and invasiveness, a critical step in cancer metastasis researchgate.netcuhk.edu.cnuniprot.org. This compound has been shown to suppress EMT in cancer cells.
In glioblastoma cells, this compound treatment inhibited invasion and migration by suppressing EMT nih.govnih.gov. This suppression was evidenced by observed cytoskeletal rearrangements and changes in the expression of EMT-related proteins nih.gov. Specifically, treatment with this compound led to the significant downregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin, while the expression of the epithelial marker E-cadherin was upregulated nih.gov. These changes in protein expression are indicative of a reversal or inhibition of the EMT process.
The ability of this compound to suppress EMT suggests a mechanism by which it may inhibit the spread and invasiveness of cancer cells.
Selective Cytotoxicity Towards Cancer Cells over Normal Cells
A desirable property of potential chemotherapeutic agents is selective toxicity towards cancer cells while sparing normal, healthy cells. Pre-clinical studies have investigated the selective cytotoxicity of this compound.
Research on human pancreatic cancer cell lines (PANC-1, BxPC-3, AsPC-1, Hs 766t, and Capan-2) demonstrated that this compound significantly inhibited the growth of these cancer cells in a concentration-dependent manner researchgate.net. Importantly, the same study found that this compound did not significantly affect the growth of normal pancreatic epithelial cells (HPDE) researchgate.netnih.gov.
Similarly, a study evaluating the effects of IVHD-valtrate, a derivative of this compound found in Valeriana jatamansi, on human ovarian cancer cells (A2780 and OVCAR-3) reported that it inhibited the growth and proliferation of these cancer cell lines nih.gov. This study also noted relatively low cytotoxicity of IVHD-valtrate towards immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144) nih.gov.
These findings suggest that this compound and its derivatives may possess selective cytotoxicity, targeting cancer cells more readily than normal cells, which is a promising characteristic for anti-cancer agents.
Research Findings on Selective Cytotoxicity
| Cell Line Type | Cell Line Name(s) | This compound Effect on Growth | Reference |
|---|---|---|---|
| Human Pancreatic Cancer Cells | PANC-1, BxPC-3, AsPC-1, Hs 766t, Capan-2 | Inhibited | researchgate.netnih.gov |
| Normal Pancreatic Epithelial Cells | HPDE | Not significantly affected | researchgate.netnih.gov |
| Human Ovarian Cancer Cells | A2780, OVCAR-3 | Inhibited (IVHD-valtrate) | nih.gov |
| Non-tumorigenic Ovarian Cells | IOSE-144 | Relatively low cytotoxicity (IVHD-valtrate) | nih.gov |
Anti-inflammatory and Immunomodulatory Potentials
Beyond its effects on cancer cells, this compound has also demonstrated anti-inflammatory and immunomodulatory activities. This compound is a natural compound derived from Valeriana officinalis Jones and has shown significant anti-inflammatory activity wikipedia.orgresearchgate.net.
Attenuation of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in various inflammatory diseases wikipedia.orgresearchgate.netresearchgate.netuniprot.org. Research indicates that this compound can attenuate the activation of the NLRP3 inflammasome.
Studies have uncovered a mechanism by which this compound attenuates NLRP3 inflammasome activation wikipedia.orgresearchgate.net. This involves disrupting the USP9X-NLRP3 axis, thereby promoting the ubiquitination and proteasomal degradation of NLRP3 wikipedia.orgresearchgate.net.
Disruption of USP9X-NLRP3 Axis
The deubiquitinating enzyme USP9X plays a role in stabilizing NLRP3 protein levels researchgate.netuniprot.org. This compound has been shown to disrupt the interaction or influence of USP9X on NLRP3. Specifically, this compound attenuates NLRP3 inflammasome activation by disrupting the USP9X-NLRP3 axis wikipedia.orgresearchgate.net. Mechanistically, this compound downregulated USP9X protein levels, which contributes to its effect on NLRP3 wikipedia.org. This represents a distinct mechanism from existing USP9X inhibitors wikipedia.org.
Promotion of NLRP3 Ubiquitination and Proteasomal Degradation
Ubiquitination is a post-translational modification that can target proteins for proteasomal degradation uni-freiburg.deconicet.gov.arresearchgate.net. This compound has been found to promote the ubiquitination and subsequent degradation of NLRP3. This compound promotes both K48- and K63-linked ubiquitination of NLRP3 wikipedia.org. K48-linked ubiquitination typically targets proteins for proteasomal degradation uni-freiburg.deconicet.gov.ar. By promoting NLRP3 ubiquitination, this compound enhances its proteasomal degradation wikipedia.orgresearchgate.net. This mechanism leads to a reduction in NLRP3 protein levels, thereby attenuating inflammasome activation and downstream inflammatory responses wikipedia.orgresearchgate.net.
Summary of this compound's Effect on NLRP3 Inflammasome
| Target/Process | This compound Effect | Mechanism | Reference |
|---|---|---|---|
| NLRP3 Inflammasome Activation | Attenuated | Disruption of USP9X-NLRP3 axis, promotes NLRP3 degradation | wikipedia.orgresearchgate.net |
| USP9X Protein Levels | Downregulated | Specific mechanism, distinct from catalytic inhibition | wikipedia.org |
| NLRP3 Ubiquitination (K48 & K63) | Promoted | Leads to enhanced degradation | wikipedia.org |
| NLRP3 Proteasomal Degradation | Promoted | Result of increased ubiquitination | wikipedia.orgresearchgate.net |
Inhibition of Pro-inflammatory Mediator Production
Research indicates that this compound can modulate the production of pro-inflammatory mediators. Studies have shown that this compound may alleviate inflammation by targeting specific cellular pathways involved in the inflammatory response x-mol.net. For instance, it has been suggested that this compound can impact the expression levels of proteins related to inflammation techscience.com. Pro-inflammatory mediators such as IL-1β, IL-6, and TNF-α are often elevated in inflammatory conditions frontiersin.orgtandfonline.comnih.gov. While direct studies specifically detailing this compound's inhibition of these exact mediators were not extensively found, its reported anti-inflammatory effects and modulation of related signaling pathways imply an impact on their production x-mol.net.
Modulation of Key Signaling Pathways (e.g., NF-κB, MAPK)
This compound has been shown to influence key signaling pathways involved in inflammation and other cellular processes, including NF-κB and MAPK pathways techscience.comresearchgate.net. The NF-κB pathway is a critical regulator of the expression of many pro-inflammatory genes patsnap.combac-lac.gc.ca. Studies have observed that this compound can decrease the expression of proteins in the NF-κB pathway, such as nuclear factor kappa-B (NF-κB) and phosphorylated NF-κB (p-NF-κB), and increase the expression of its inhibitor, IκB-α techscience.comresearchgate.net. The MAPK signaling pathways, including p38, JNK, and ERK, are also involved in regulating cellular responses to stimuli, including oxidative stress and cytokines techscience.comresearchgate.net. This compound has been reported to affect the phosphorylation levels of proteins within the MAPK pathway, such as increasing phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK), while decreasing phosphorylated ERK (p-ERK) techscience.comresearchgate.net. Modulation of these pathways by this compound suggests a mechanism for its observed biological effects, including anti-inflammatory and potential anti-cancer activities techscience.comsci-hub.senih.gov.
In Vivo Anti-inflammatory Efficacy in Murine Models of Organ Injury
Preclinical studies using murine models have investigated the anti-inflammatory efficacy of this compound in the context of organ injury. While specific studies focusing solely on this compound's efficacy in murine models of organ injury were not prominently detailed in the search results, research on related compounds and extracts from Valeriana species in animal models of inflammation provides relevant context frontiersin.orgnih.gov. For example, studies using dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine colitis models have evaluated the anti-inflammatory effects of Valeriana extracts, demonstrating reductions in disease activity index scores and colonic pathological damage frontiersin.org. These studies often involve the modulation of inflammatory cytokines and signaling pathways like NF-κB and ERK frontiersin.org. The presence of this compound as a component in these extracts suggests its potential contribution to the observed in vivo anti-inflammatory effects in models of intestinal inflammation.
Antioxidant Properties and Free Radical Scavenging Capabilities
This compound has demonstrated antioxidant properties and the ability to scavenge free radicals researchgate.netplos.orgsemanticscholar.org. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in various diseases plos.orgsemanticscholar.orgnih.gov. Studies have shown that this compound can significantly scavenge free radicals in vitro and alleviate intracellular ROS levels plos.orgsemanticscholar.orgresearchgate.net. The oxirane nucleus within the structure of this compound is suggested to be important for its antioxidant profile plos.orgsemanticscholar.org. The antioxidant activity of valepotriates, including this compound, may also involve interactions with GABAergic signaling pathways plos.orgsemanticscholar.org.
Other Emerging Pharmacological Activities
Beyond its anti-inflammatory and antioxidant effects, this compound and related compounds have shown other emerging pharmacological activities in preclinical studies.
Antispasmodic Effects
This compound and other valepotriates have been reported to exert antispasmodic effects wikidata.orgamegroups.orgjcu.cz. Studies on isolated smooth muscle preparations, such as guinea-pig ileum, have shown that this compound can suppress rhythmic contractions and relax contractions induced by agents like potassium and BaCl2 jcu.cz. This suggests a direct musculotropic action jcu.cz. The antispasmodic effects of Valeriana compounds may be mediated through mechanisms involving potassium channel activation or calcium channel blockade, although the precise mechanisms can vary depending on the specific compound and tissue amegroups.orgresearchgate.netijrm.irnih.gov.
Muscle Relaxant Properties
Related to its antispasmodic activity, this compound has also been noted for its muscle relaxant properties wikidata.org. Studies, often using in vivo and in vitro models, have indicated that valepotriates, including this compound, can induce smooth muscle relaxation jcu.cz. This effect has been observed in various smooth muscle tissues, such as the guinea-pig ileum and stomach fundic strips jcu.cz. The mechanisms underlying these muscle relaxant effects may involve modulating ion channels or interacting with specific receptors in smooth muscle cells jcu.czresearchgate.netijrm.ir.
Molecular Mechanisms of Action of Valtrate
Target Identification and Ligand-Receptor Interactions
Research into valtrate's molecular targets has identified several key proteins and pathways with which it interacts, influencing downstream cellular processes. These interactions contribute to its observed biological effects.
Inhibition of STAT3 Signaling Pathway
This compound (B1682818) has been shown to exhibit potent anti-pancreatic cancer activity by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Studies have demonstrated that this compound significantly inhibits the transcriptional activity of STAT3. researchgate.netsci-hub.se Furthermore, this compound has been observed to decrease the expression levels of both total STAT3 and phosphorylated STAT3 (Tyr705). researchgate.netsci-hub.se This inhibition is suggested to occur through a direct interaction, with molecular docking analysis predicting that this compound may interact with Cys712 of the STAT3 protein. researchgate.netsci-hub.se This direct targeting of STAT3 through a potential covalent linkage is proposed as a mechanism by which this compound inhibits STAT3 activity, leading to downstream effects on apoptosis and cell cycle arrest. researchgate.netsci-hub.se
Interference with PDGFRA/MEK/ERK Signaling Pathway
This compound has been found to elicit anti-glioblastoma activity through the inhibition of the Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)/MEK/ERK signaling pathway. researchgate.netnih.govresearchgate.netnih.govglobalauthorid.com RNA sequencing analysis of this compound-treated glioblastoma cells identified PDGFRA as a potential target that is downregulated by the compound. researchgate.netnih.govresearchgate.net Further analysis of PDGFRA protein and its downstream mediators confirmed that this compound inhibits the PDGFRA/MEK/ERK signaling cascade. nih.govresearchgate.netnih.govglobalauthorid.com This interference with the pathway is associated with the inhibition of glioblastoma cell proliferation, invasion, and migration, as well as the induction of apoptosis. researchgate.netnih.govresearchgate.net Overexpression of PDGFRA has been shown to reverse the decrease in cell viability and proliferation caused by this compound, further supporting PDGFRA as a key target in this pathway. nih.gov
Modulation of PI3K/Akt Signaling Cascade
The PI3K/Akt signaling pathway is another crucial cascade modulated by this compound. Studies have indicated that this compound treatment can affect levels of proteins involved in the PI3K/Akt signaling pathway. researchgate.net Pathway enrichment analysis of RNA-Seq data from this compound-treated cells has associated differentially expressed genes with the PI3K-Akt signaling pathway. researchgate.netnih.gov While some studies suggest this compound's influence on this pathway researchgate.netnih.gov, others investigating related valepotriate derivatives also highlight the inhibition of the PI3K/AKT pathway as a mechanism contributing to their effects, such as inducing apoptosis in cancer cells. nih.gov The PI3K/Akt pathway is known to play a critical role in cell survival, growth, and proliferation. cellsignal.com
Cellular Signaling Pathway Interventions
Beyond direct target interactions, this compound influences broader cellular signaling networks, impacting processes fundamental to cell fate, such as the cell cycle and the balance between proliferation and apoptosis.
Regulation of Cell Cycle Regulatory Proteins (e.g., cyclins, CDKs)
This compound has been shown to induce cell cycle arrest, particularly in the G2/M phase, in various cancer cell lines. researchgate.netsci-hub.senih.gov This arrest is mediated through the modulation of key cell cycle regulatory proteins. Research indicates that this compound can decrease the expression levels of proteins like Cyclin B1. researchgate.netsci-hub.se Cyclin B1, in complex with Cdc2 (CDK1), is a critical regulator of the transition from the G2 phase to the M phase of the cell cycle. By downregulating Cyclin B1, this compound can impede this transition, leading to G2/M arrest. researchgate.netsci-hub.se Studies on a this compound derivative also showed modulation of other cell cycle-related molecules, including an increase in p21 and p27 and a decrease in Mdm2 and E2F1, further highlighting the impact on cell cycle progression. nih.gov
Influence on Reactive Oxygen Species (ROS) Homeostasis
Reactive Oxygen Species (ROS) play a dual role in cellular processes, acting as signaling molecules at low concentrations and inducing oxidative stress and damage at high concentrations. Cancer cells often exhibit elevated levels of ROS compared to normal cells, and maintaining ROS homeostasis is crucial for cell survival and function. jkslms.or.krfrontiersin.org
Studies have indicated that this compound can influence intracellular ROS levels. In pancreatic cancer cells (PANC-1 and BxPC-3), this compound exposure led to an increase in intracellular ROS formation in a concentration-dependent manner. This increase in ROS was observed within 1-6 hours of treatment with this compound concentrations ranging from 0 to 5 µM. sci-hub.se Similarly, in lung cancer cells (A549 and H1299), this compound treatment significantly augmented ROS generation at concentrations of 10 and 20 µM. nih.gov Another study on gastric cancer AGS cells also explored this compound's anticancer effects by regulating ROS-mediated signaling pathways. dntb.gov.uatechscience.com
The increase in ROS induced by this compound may contribute to its cytotoxic effects. High levels of ROS can lead to oxidative stress, damaging cellular components and triggering cell death pathways, such as apoptosis. jkslms.or.kr In pancreatic cancer cells, this compound-induced apoptosis was associated with changes in the redox state, including the observed increase in ROS. sci-hub.se
While this compound has been shown to increase ROS levels in certain cancer cell lines, the precise mechanisms by which it influences ROS homeostasis can be complex and may involve various cellular pathways. The interaction of this compound with cellular components can lead to the generation of ROS or impair the cell's antioxidant defense systems.
Enzymatic Inhibition and Protein-Protein Interaction Studies
Research into this compound's molecular targets has identified its ability to interact with and inhibit the activity of certain enzymes and influence protein interactions.
One area of investigation has focused on the effect of this compound on P-type ATPases. Studies using this compound isolated from Valeriana glechomifolia demonstrated differential inhibitory effects on rat P-type ATPases. At a concentration of 100 µM, this compound did not significantly affect the activity of rat skeletal muscle sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA). However, at the same concentration, it inhibited approximately half of the total H⁺/K⁺-ATPase activity from rat gastric epithelium. This compound showed the highest inhibitory potency towards Na⁺/K⁺-ATPase, with IC₅₀ values of 21.2 µM for the rat kidney α1 isoform and 19.4 µM for the brain hemispheres α2/α3 isoforms. These findings suggest that Na⁺/K⁺-ATPase might be one of the molecular targets of this compound in vivo. nih.gov
| Enzyme | Source/Isoform | This compound Concentration | Inhibition (%) / IC₅₀ (µM) | Reference |
| SERCA | Rat skeletal muscle | 100 µM | No significant effect | nih.gov |
| H⁺/K⁺-ATPase | Rat gastric epithelium | 100 µM | 54.6 ± 3.2 % | nih.gov |
| Na⁺/K⁺-ATPase | Rat kidney α1 | - | IC₅₀ = 21.2 µM | nih.gov |
| Na⁺/K⁺-ATPase | Rat brain α2/α3 | - | IC₅₀ = 19.4 µM | nih.gov |
Protein-protein interactions are also implicated in this compound's mechanisms of action. In pancreatic cancer cells, this compound was found to inhibit the transcriptional activity of Stat3 and decrease the expression levels of both total and phosphorylated Stat3 (Tyr705). sci-hub.senih.gov Furthermore, this compound induced high molecular aggregation of Stat3. sci-hub.senih.gov Molecular docking analysis suggested a potential interaction between this compound and Cys712 of the Stat3 protein. nih.gov These findings indicate that Stat3 is a potential molecular target for this compound, and its interaction with Stat3 may contribute to the observed anti-proliferative effects. sci-hub.se
In glioblastoma (GBM) cells, RNA sequencing analysis of this compound-treated cells identified platelet-derived growth factor receptor A (PDGFRA) as a potential target downregulated by this compound. uib.noresearchgate.net Further analysis revealed that this compound inhibited the PDGFRA/MEK/ERK signaling pathway. uib.noresearchgate.net This suggests that modulating this signaling pathway through interaction with or regulation of PDGFRA is another mechanism by which this compound exerts its anti-cancer effects in GBM. uib.no
The epoxide ring present in this compound is highly reactive and can undergo ring-opening reactions with nucleophilic groups on proteins, such as amines, alcohols, and thiols. researchgate.net This suggests that this compound may exert some of its biological activities through covalent binding to cellular targets, including proteins. researchgate.net
Analytical Methodologies for Valtrate Quantification in Complex Matrices
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a cornerstone technique for the quantitative analysis of Valtrate (B1682818), offering robust and reproducible measurements. It is particularly well-suited for the analysis of phytopharmaceuticals and crude plant extracts where this compound is a major constituent.
HPLC coupled with a UV-Vis detector is a widely adopted method for this compound quantification due to its simplicity, accuracy, and cost-effectiveness. ijpsr.comnih.gov This method relies on the principle that this compound absorbs light in the ultraviolet spectrum, allowing for its detection and quantification.
Several studies have established validated reversed-phase HPLC-UV methods. A common approach involves using a C18 column for separation with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. ijpsr.comresearchgate.net Detection is typically performed at a wavelength of 254 nm, where this compound exhibits significant absorbance. ijpsr.comresearchgate.netnih.gov For instance, one method utilized an isocratic mobile phase of acetonitrile and water (70:30) with a flow rate of 1.5 mL/min, achieving elution of this compound within 10 minutes. ijpsr.com Another validated method employed a similar mobile phase of acetonitrile-distilled water (68%–32%) at a flow rate of 1.0 mL/min on an Agilent Extend C18 column. researchgate.netnih.gov These methods have demonstrated good linearity, precision, and accuracy, making them suitable for routine quality control of raw materials and extracts containing this compound. ijpsr.comnih.gov The relative standard deviation for quantitative determinations has been reported to be approximately 1.5% for valepotriate contents of 1%. nih.gov
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Waters HPLC System | Agilent Extend C18 (250 × 4.6 mm, 5 µm) | micro Bondapak C18 |
| Mobile Phase | Acetonitrile:Water (70:30) | Acetonitrile:Distilled Water (68:32) | Methanol-Water mixtures |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 254 nm | 254 nm | 254 nm |
| Linear Range | 100-200 ng | Not Specified | Not Specified |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified |
| Reference | ijpsr.com | researchgate.netnih.gov | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For applications requiring higher sensitivity and selectivity, particularly for trace-level analysis in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govthermofisher.com This technique combines the superior separation power of LC with the precise detection and structural confirmation capabilities of MS/MS. resolvemass.ca
LC-MS/MS has been successfully employed to investigate the pharmacokinetics of this compound in animal models. A sensitive and selective LC-MS/MS method was developed for the determination of this compound in rat plasma. nih.govoup.com In this method, chromatographic separation was achieved on a Thermo BDS HYPERSIL C18 column using an isocratic mobile phase of acetonitrile, water, and formic acid (75:25:0.1, v/v/v). nih.govoup.com
Detection was performed using a tandem mass spectrometer in positive ion electrospray ionization (ESI) mode. nih.govoup.com The specific multiple reaction monitoring (MRM) transition for this compound was m/z 445.2 → 219.2, while the transition for the internal standard, sesamin, was m/z 355.2 → 135.1. nih.govoup.comoup.com The method was validated and demonstrated excellent performance, with a linear dynamic range of 5.65–1695 ng/mL in rat plasma. nih.govoup.comoup.com The extraction recovery of this compound from plasma was consistently high, ranging from 86.13% to 88.32%. nih.govoup.comoup.com This validated method proved to be suitable for accurately characterizing the pharmacokinetic profile of this compound in rats following intravenous administration. nih.govoup.comoup.com
| Parameter | Value/Condition |
|---|---|
| Matrix | Rat Plasma |
| Chromatographic Column | Thermo BDS HYPERSIL C18 |
| Mobile Phase | Acetonitrile:Water:Formic Acid (75:25:0.1, v/v/v) |
| Ionization Mode | Positive Ion Electrospray (ESI) |
| MRM Transition (this compound) | m/z 445.2 → 219.2 |
| MRM Transition (Internal Standard) | m/z 355.2 → 135.1 (Sesamin) |
| Linear Range | 5.65–1695 ng/mL |
| Extraction Recovery | 86.13–88.32% |
| Lower Limit of Quantification (LLOQ) | 5.65 ng/mL |
| Reference | nih.govoup.comoup.com |
LC-MS/MS is an invaluable tool for the comprehensive analysis of this compound in plant extracts and other biological samples. resolvemass.caijisrt.com Its high sensitivity allows for the detection of low-abundance compounds, while its specificity enables the differentiation of structurally similar molecules within a complex phytochemical profile. resolvemass.ca HPLC coupled with electrospray tandem mass spectrometry (HPLC-ESI-MSn) has been applied to separate and identify the structures of this compound and its main degradation products in artificial gastric and intestinal fluids. researchgate.net This highlights the technique's utility in stability studies and understanding the metabolic fate of the compound. The ability to generate specific fragmentation patterns for this compound provides a high degree of confidence in its identification and quantification, which is essential for the quality control of herbal medicines and for metabolomics studies. resolvemass.caresearchgate.net
Other Chromatographic and Spectrometric Techniques
While HPLC and LC-MS are the most prominent techniques, other methods have also been applied to the analysis of this compound and related compounds. nih.govcapes.gov.br
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful analytical techniques that have been used for the analysis of valepotriates. nih.govresearchgate.net GC-MS has been utilized to quantify other constituents from Valeriana officinalis, such as valerenic acid, demonstrating its applicability to the analysis of compounds from this plant genus. oup.com
Capillary Electrophoresis offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field. mdpi.com CE has been successfully developed for the determination of sesquiterpenes in Valeriana officinalis, with quantitative results that were comparable to those obtained by HPLC. nih.gov Although HPLC is now generally considered the method of choice for valepotriate analysis, GC and CE remain valuable tools in the analytical chemist's arsenal, offering different selectivity and application possibilities. nih.govresearchgate.net
Spectrophotometric and Immunoassay Applications (e.g., ELISA)
The quantification of this compound in complex matrices such as plant extracts and biological fluids predominantly relies on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netijpsr.com However, spectrophotometric and immunoassay methods represent alternative approaches that offer advantages in terms of speed and cost, although they are not as commonly reported for this compound analysis.
Spectrophotometry measures the absorption of light by a substance at a specific wavelength. For this compound, which possesses a chromophore, direct UV spectrophotometry could theoretically be applied. Derivative spectrophotometry is a technique that can enhance specificity by resolving overlapping spectral bands and eliminating baseline shifts, which could be useful for analyzing this compound in the presence of other interfering substances. globalresearchonline.netscielo.br The application of spectrophotometry for this compound would require significant sample preparation to remove interfering compounds that absorb in the same UV region (around 256 nm), as this lack of specificity is a major limitation. caymanchem.com
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are highly sensitive and specific methods based on the principle of antibody-antigen recognition. thermofisher.comtoxicology.abbott An ELISA for this compound would involve the production of antibodies specific to the this compound molecule. The competitive ELISA format is often used for small molecules like this compound. thermofisher.com In this setup, this compound from a sample competes with a labeled form of this compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample. youtube.com While ELISA offers high throughput and sensitivity, its development can be time-consuming and costly. usda.goviqvia.com The limited dynamic range of immunoassays can also necessitate sample dilution to fall within the linear range of the assay. usda.gov Although specific ELISA kits for this compound are not widely documented in the literature, the technology presents a viable option for rapid screening of a large number of samples. usda.gov
Method Validation Parameters for Biological and Plant Matrices
The validation of analytical methods is crucial to ensure that the data generated are reliable, reproducible, and accurate, particularly when dealing with complex biological and plant matrices. woah.orgnalam.ca For this compound, this involves a systematic evaluation of several performance characteristics to demonstrate that the method is suitable for its intended purpose. researchgate.netaustinpublishinggroup.com
Linearity, Accuracy, and Precision Assessments
Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. pharmavalidation.in For a quantitative method, this relationship should be directly proportional. researchgate.net In the analysis of this compound in rat plasma using LC-MS/MS, a linear dynamic range was established from 5.65 to 1695 ng/mL. oup.comnih.gov Similarly, an HPLC method for quantifying this compound in plant material demonstrated a linear range from 100 to 200 ng. ijpsr.com
Accuracy refers to the closeness of the measured value to the true value. gavinpublishers.com It is often expressed as a percentage of recovery or percent bias. oup.com For this compound in rat plasma, the intra- and inter-day accuracy (expressed as % bias) ranged from -2.61% to 6.56%. oup.com
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. austinpublishinggroup.com It is typically expressed as the relative standard deviation (% RSD) or coefficient of variation (% CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). austinpublishinggroup.com For this compound analysis in plasma, the intra- and inter-day precision values were all below 10.34% RSD. oup.com Regulatory guidelines generally consider an RSD of ≤15% to be acceptable for accuracy and precision, except at the lower limit of quantification. oup.comnih.gov
| Parameter | Matrix | Method | Finding | Reference |
|---|---|---|---|---|
| Linearity | Rat Plasma | LC-MS/MS | 5.65–1695 ng/mL | oup.comnih.gov |
| Linearity | Plant (Dried Roots) | HPLC | 100–200 ng (r² = 0.999) | ijpsr.com |
| Accuracy (% Bias) | Rat Plasma | LC-MS/MS | -2.61% to +6.56% | oup.com |
| Precision (% RSD) | Rat Plasma | LC-MS/MS | ≤ 10.34% | oup.com |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.deteledynetekmar.com It is often determined by analyzing a series of low-concentration samples and calculating the signal-to-noise ratio, with a ratio of 3:1 being a common benchmark. pharmavalidation.inloesungsfabrik.de
The Limit of Quantification (LOQ) , or Lower Limit of Quantification (LLOQ), is the lowest concentration of an analyte that can be measured with an acceptable level of accuracy and precision. loesungsfabrik.denih.gov This is a critical parameter for pharmacokinetic studies where low concentrations of a compound must be reliably determined. For the LOQ, the signal-to-noise ratio is typically expected to be 10:1. pharmavalidation.in For the LC-MS/MS method developed for this compound in rat plasma, the LLOQ was defined as the lowest point on the calibration curve, which was 5.65 ng/mL. oup.com At this concentration, the precision and accuracy did not exceed 20%, which is a common acceptance criterion for the LLOQ. oup.com
Selectivity and Matrix Effects Evaluation
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. researchgate.netnih.gov
Stability of this compound in Analytical Samples
This compound, like other valepotriates, is known to be an unstable and thermolabile compound. researchgate.netnih.gov Assessing the stability of this compound in the sample matrix under various conditions is a mandatory part of method validation to ensure that the measured concentration reflects the true concentration at the time of sample collection. nih.gov Stability evaluations typically include:
Freeze-thaw stability: Assesses degradation after repeated freezing and thawing cycles.
Short-term (bench-top) stability: Determines stability at room temperature for the duration of sample preparation.
Long-term stability: Evaluates stability under the intended long-term storage conditions (e.g., -20 °C or -80 °C).
Post-preparative stability: Assesses the stability of the processed sample in the autosampler before analysis.
A study on the stability of valepotriates in a supercritical fluid extract of Valeriana glechomifolia stored at -20 °C found that molecular conversion and degradation occurred. nih.gov In the dry extract, an increase in this compound levels was observed from the first month, accompanied by a decrease in acethis compound (B151094) and related compounds, suggesting conversion of these compounds to this compound. nih.gov In a methanol-solubilized extract, these changes were delayed but were eventually accompanied by the formation of degradation products, likely baldrinals. nih.gov These findings highlight the critical importance of carefully controlled storage conditions and prompt analysis for accurate quantification of this compound.
Structure Activity Relationship Sar Studies and Chemical Modifications
Identification of Key Pharmacophoric Elements within Valtrate (B1682818) Structure
The this compound molecule possesses several key structural motifs that are crucial for its biological effects. The iridoid core, characterized by a fused cyclopentanopyran ring system, provides a rigid scaffold for the appended functional groups. The presence of an epoxide ring (oxirane) is a frequently highlighted pharmacophoric element. Studies have indicated that this epoxide is critical for the cytotoxic and antioxidant activities of valepotriates. The degradation of the epoxide ring leads to a significant reduction in these biological effects.
Synthesis and Biological Evaluation of this compound Analogs and Derivatives
To further explore the SAR of this compound, numerous analogs and derivatives have been synthesized and their biological activities assessed. These modifications have targeted both the iridoid skeleton and the ester side chains.
Modifications at the Iridoid Skeleton and Their Biological Impact
Modifications of the iridoid skeleton of this compound have provided valuable insights into its SAR. A key finding is the critical role of the epoxide ring at the C1-position for its cytotoxic activity. researchgate.net The opening or removal of this epoxide group generally leads to a significant decrease in potency. researchgate.net
Ester Group Derivatization and Resulting Bioactivities
The ester groups of this compound are key handles for chemical modification to modulate its physicochemical properties and biological activity. Studies have shown that the nature of the ester side chains significantly influences the cytotoxic effects of this compound analogs.
For instance, a structure-activity relationship study on a series of valepotriate derivatives demonstrated the importance of the size of the side chain at the C-7 position for their cytotoxic activities. researchgate.net Specifically, a (5-methylhexanoyl)oxy group at this position was found to be preferable for anticancer activity. researchgate.net The following table summarizes the cytotoxic activities of some this compound analogs with different ester functionalities. researchgate.net
Cytotoxicity of this compound Analogs with Modified Ester Groups
| Compound | Modification | Cell Line | IC50 (µM) |
|---|---|---|---|
| Deacetylisovaltratum (Lead Compound) | - | Various cancer cells | Comparable to 1e |
| 1c | Modified ester side chains | Various cancer cells | Comparable to lead compound |
| 1d | Modified ester side chains | Various cancer cells | Comparable to lead compound |
| 1e | (5-methylhexanoyl)oxy at C-7 | Various cancer cells | 10.7 - 50.2 |
These findings highlight that strategic modification of the ester groups can be a valuable approach to enhance the therapeutic potential of this compound.
Impact of Stereochemistry on Pharmacological Efficacy
The stereochemistry of a molecule is a critical determinant of its interaction with chiral biological macromolecules such as enzymes and receptors, and thus plays a profound role in its pharmacological activity. This compound is a chiral molecule with multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers).
While the general importance of stereochemistry in drug action is well-established, specific studies on the isolation and comparative pharmacological evaluation of the individual stereoisomers of this compound are not extensively reported in the available scientific literature. It is highly probable that the different stereoisomers of this compound would exhibit distinct biological activities, with one isomer potentially being more potent or having a different pharmacological profile than the others. However, without dedicated research on the stereoselective synthesis and biological testing of this compound's isomers, the precise impact of its stereochemistry on its pharmacological efficacy remains an area for future investigation.
Pharmacokinetics and Biotransformation in Pre Clinical Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
ADME studies in animal models provide a comprehensive profile of a compound's disposition. These studies often involve administering the compound via relevant routes (e.g., oral or intravenous) and analyzing biological samples like blood, urine, feces, and tissues over time to quantify the parent compound and its metabolites. nih.govcenmed.comnih.govlipidmaps.org
Studies involving Valtrate (B1682818) have been conducted in animal models, including mice and rats. This compound has been administered to mice via both intraperitoneal (i.p.) and oral (p.o.) routes in investigations exploring its biological effects. ctdbase.org Oral administration of this compound has also been studied in rats in the context of evaluating its anxiolytic properties.
Based on studies in mice involving both i.p. and oral administration and subsequent investigation of liver metabolic activity, it has been suggested that the distribution of this compound via circulation following oral administration might be limited. ctdbase.org
Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation in an unchanged form and the rate at which this occurs. Determining bioavailability in animal models, typically by comparing systemic exposure after oral and intravenous administration, is a standard component of pharmacokinetic assessment. uni.lu
Tissue distribution studies in animal models assess how a compound is distributed among various tissues and organs after it enters the systemic circulation. This is typically evaluated by measuring the concentration of the parent compound and/or its metabolites in different tissues at various time points post-administration. cenmed.com
Detailed tissue distribution profiles specifically for this compound in animal models were not found in the analyzed search results. General ADME studies in animals emphasize that tissue distribution is a critical aspect of pharmacokinetics, influencing a drug's efficacy and potential toxicity.
Identification of Metabolic Pathways and Metabolite Structures
Metabolism, or biotransformation, is the process by which the body chemically alters compounds. This primarily occurs in the liver but can also take place in other tissues like the intestines, kidneys, and lungs. Identifying the metabolic pathways and the structures of the resulting metabolites is essential for understanding how a compound is processed and eliminated, as metabolites can have different pharmacological or toxicological activities compared to the parent compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are commonly used for metabolite identification and profiling. ctdbase.org
Investigations into the breakdown of this compound have identified baldrinal (B101756) as a degradation product in in vitro studies using artificial intestinal and gastric fluid. This suggests potential chemical degradation pathways for this compound, although it does not directly represent enzymatic metabolism within animal tissues.
One study in rats orally administered with this compound mentioned the possibility that a high dose of this compound or its metabolites might act as an inducer for hepatic microsomal enzymes, which could increase the metabolism of the compound. This suggests that this compound undergoes hepatic metabolism in rats, and its presence or that of its metabolites might influence drug-metabolizing enzyme activity.
Biotransformation reactions are broadly categorized into Phase I and Phase II. Phase I reactions typically involve the introduction or exposure of polar functional groups through processes like oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 (CYP) enzymes. Phase II reactions involve the conjugation of the compound or its Phase I metabolites with endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate (B86663), acetate) to form more water-soluble conjugates that are more easily excreted.
Future Research Directions and Translational Perspectives Pre Clinical Focus
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research must prioritize the identification and validation of the full spectrum of valtrate's molecular targets to comprehensively understand its mechanism of action. While initial studies have shed light on specific pathways, a deeper investigation is required to map its complete interaction network within the cell.
Recent studies have shown that This compound (B1682818) can significantly inhibit the proliferation of glioblastoma (GBM) cells. nih.gov This anti-tumor activity is attributed to the downregulation of Platelet-Derived Growth Factor Receptor A (PDGFRA) and the subsequent inhibition of the PDGFRA/MEK/ERK signaling pathway. nih.gov In pancreatic cancer models, this compound has been found to inhibit cancer cell growth by targeting the Stat3 signaling pathway. researchgate.net Furthermore, research into the antioxidant properties of valepotriates suggests that their mechanism may involve interactions with GABAergic signalling pathways to reduce levels of reactive oxygen species (ROS). nih.govresearchgate.net
Elucidating novel targets will likely involve advanced molecular biology techniques. Identifying these targets will not only clarify how this compound exerts its effects but also help in identifying patient populations that are most likely to respond to treatment and provide a rationale for developing combination therapies.
Table 1: Known Molecular Targets and Signaling Pathways of this compound
| Molecular Target/Pathway | Observed Effect | Cancer/Model Type | Source |
|---|---|---|---|
| PDGFRA/MEK/ERK Pathway | Inhibition | Glioblastoma (GBM) | nih.gov |
| Stat3 Pathway | Inhibition | Pancreatic Cancer | researchgate.net |
| GABAergic Signalling | Interaction (ROS Reduction) | Hepatoma (HepG2 cells) | nih.govresearchgate.net |
| Mitochondrial Apoptosis | Induction | Glioblastoma (GBM) | nih.gov |
Development of Advanced In Vitro and In Vivo Models for Efficacy Assessment
To accurately predict the clinical potential of this compound, it is imperative to move beyond traditional two-dimensional cell cultures and simple xenograft models. The development and utilization of more sophisticated pre-clinical models that better recapitulate the complexity of human tumors are crucial.
In vitro studies have utilized a range of assays to assess this compound's effects on cancer cells, including CCK-8, colony formation, and EdU assays for proliferation, as well as flow cytometry to analyze apoptosis. nih.gov Cell migration and invasion have been evaluated using transwell assays. nih.gov More advanced models, such as 3D tumor spheroid invasion assays and GBM-brain organoid co-culture systems, have also been employed to better mimic the tumor microenvironment. nih.gov
For in vivo assessment, tumor-bearing nude mice and xenograft mouse models have been instrumental in demonstrating this compound's ability to decrease tumor volume and enhance survival. nih.govresearchgate.net Future studies should incorporate patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs). These models preserve the heterogeneity of the original tumor and allow for the study of this compound's efficacy in a more clinically relevant context, including its effects on metastasis and the tumor microenvironment.
Table 2: Pre-clinical Models Used in this compound Efficacy Assessment
| Model Type | Specific Model/Assay | Purpose | Source |
|---|---|---|---|
| In Vitro | GBM Cell Lines | Assess proliferation, viability, apoptosis | nih.gov |
| Transwell & 3D Spheroid Assays | Evaluate cell invasion and migration | nih.gov | |
| GBM-Brain Organoid Co-culture | Model tumor invasion in a complex microenvironment | nih.gov | |
| Pancreatic Cancer (PANC-1) Cells | Assess apoptosis and cell cycle arrest | researchgate.net | |
| In Vivo | Tumor-bearing Nude Mice | Evaluate in vivo anti-tumor activity and survival | nih.gov |
| PANC-1 Xenograft Mouse Model | Confirm in vivo tumor growth inhibition | researchgate.net |
Chemo-enzymatic Synthesis of this compound and its Analogs for Structure-Function Studies
The limited availability of this compound from natural sources poses a challenge for extensive pre-clinical and future clinical development. Chemo-enzymatic synthesis offers a powerful and sustainable alternative for producing this compound and, crucially, for generating a library of novel analogs. nih.gov This approach combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry, enabling precise modifications to the core structure of the molecule. mdpi.com
By systematically altering functional groups on the this compound scaffold, researchers can conduct detailed structure-function studies. This process is essential for identifying the specific structural features responsible for its biological activity (the pharmacophore) and for optimizing its properties. The goal is to develop analogs with enhanced potency, improved selectivity, better pharmacokinetic profiles, and reduced potential for off-target effects. Enzymes can be used for key steps such as regioselective acylation or glycosylation, which are often difficult to achieve through conventional chemical methods. nih.govmdpi.com
Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics) in this compound Research
The integration of high-throughput "omics" technologies is essential for a systems-level understanding of this compound's biological effects. mdpi.com These technologies provide a global snapshot of the molecular changes occurring within cells or tissues upon treatment. nih.govnih.gov
Genomics and Transcriptomics: RNA sequencing has already been successfully used to identify PDGFRA as a potential target of this compound in GBM cells. nih.gov Future genomic and transcriptomic studies can further elucidate the downstream effects on gene expression, identify resistance mechanisms, and discover predictive biomarkers of response.
Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications following this compound treatment. This can help validate targets identified by transcriptomics and uncover non-transcriptional regulatory mechanisms.
Metabolomics: By analyzing the complete set of metabolites, metabolomics can reveal how this compound alters cellular metabolism. Given that cancer cells exhibit profound metabolic reprogramming, understanding this compound's impact on these pathways could open new therapeutic avenues.
Integrating multi-omics data can provide a comprehensive picture of this compound's mechanism of action, leading to more rational drug development and patient stratification strategies. lumagroup.com
Investigation of Combination Therapies in Pre-clinical Settings
Given the complexity of diseases like cancer, combination therapy is a cornerstone of modern treatment. nih.gov Pre-clinical investigation into combining this compound with other therapeutic agents is a logical and promising next step. The rationale for combination strategies is to achieve synergistic effects, overcome drug resistance, and reduce toxicity by using lower doses of each agent.
Based on its known mechanisms, several combination strategies could be explored in pre-clinical models:
With Standard Chemotherapy: Combining this compound with standard-of-care chemotherapeutic agents could enhance their efficacy by sensitizing cancer cells or targeting pathways that mediate resistance.
With Other Targeted Therapies: Since this compound inhibits pathways like PDGFRA/MEK/ERK and Stat3, combining it with other drugs that target different nodes in these or parallel signaling pathways could lead to a more potent and durable anti-tumor response. nih.govresearchgate.net
With Immunotherapy: Investigating whether this compound can modulate the tumor microenvironment to make it more susceptible to immune checkpoint inhibitors could be a valuable area of research. nih.gov
Pre-clinical studies using the advanced in vitro and in vivo models discussed previously will be essential to test these combinations for synergistic interactions and to establish a strong rationale for their potential clinical evaluation. nih.gov
Exploration of this compound Degradation Products and Their Bioactivities
Forced degradation studies have been performed on this compound, leading to the identification of several degradation products, including baldrinal (B101756), homobaldrinal, and newly identified compounds named valtrals A-C. nih.govresearchgate.net When the bioactivities of these products were compared to the parent compound, it was found that degradation generally reduced the antioxidant and cytotoxic activities in certain assays, suggesting that the intact oxirane nucleus of this compound is important for these effects. nih.govresearchgate.net However, some degradation products, such as valtrals A-C, have been shown to exhibit selective cytotoxicity against specific cancer cell lines like metastatic prostate cancer (PC-3M) and colon cancer (HCT-8) cells. researchgate.net
Future research should focus on systematically identifying all major degradation products under physiological conditions and thoroughly characterizing their individual bioactivities and mechanisms of action. This knowledge is crucial for a complete understanding of this compound's pharmacology.
Table 3: Known Degradation Products of this compound and Their Bioactivities
| Degradation Product | Observed Bioactivity | Source |
|---|---|---|
| General Degradation Products | Reduced antioxidant and cytotoxic activity compared to this compound | nih.govresearchgate.net |
| Baldrinal | Known degradation product formed during isolation | researchgate.net |
| Homobaldrinal | Known degradation product formed during isolation | researchgate.net |
| Valtrals A-C | Selective cytotoxicity against PC-3M and HCT-8 cancer cell lines | researchgate.net |
Q & A
Q. What experimental models are commonly used to study Valtrate’s anticancer mechanisms?
this compound’s antitumor activity is typically evaluated using human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) due to their well-characterized proliferation and migration profiles. Normal mammary epithelial cells (e.g., MCF10A) serve as controls to assess selective cytotoxicity. Key assays include:
- MTT assay for cytotoxicity screening (IC₅₀ determination).
- Wound-healing/Transwell assays to quantify migration inhibition .
- Flow cytometry with Annexin-V/PI staining to measure apoptosis rates .
Q. How is this compound isolated and quantified from Valeriana jatamansi?
this compound is extracted via ethanol or methanol solvent extraction, followed by chromatographic purification (e.g., HPLC). Quantification methods include:
- LC-MS/MS for purity assessment.
- UV-Vis spectroscopy (λ = 210–230 nm) for concentration determination. Standardized protocols require validation using reference standards to ensure batch-to-batch consistency .
Q. What are the primary biomarkers to assess this compound-induced apoptosis?
Key biomarkers include:
- Caspase activation : Cleaved caspase-3/7 and PARP via Western blot.
- Cell cycle arrest : Cyclin B1, p21, and p-cdc2 expression in G2/M phase .
- Anti-apoptotic pathways : Downregulation of p-Akt (Ser473) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?
Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or chemotypic differences in this compound sources. Mitigation strategies:
- Dose-response standardization : Use a range (e.g., 0–20 μM) with time-course experiments.
- Genotype-environment interaction analysis : Apply linear mixed models (LMMs) to account for chemotypic and environmental variability in this compound content .
- Meta-analysis : Pool data from multiple studies to identify consensus mechanisms .
Q. What methodologies are recommended for validating this compound’s anti-migratory effects?
Beyond wound-healing assays, advanced approaches include:
- Zymography : To measure MMP-2/MMP-9 activity.
- RNA-seq or proteomics : Identify downstream targets (e.g., EMT markers like Snail or Twist).
- 3D tumor spheroid models : Mimic in vivo invasion dynamics .
Q. How should researchers address variability in this compound’s bioactivity due to natural product heterogeneity?
- Chemotype profiling : Quantify valepotriate fractions (e.g., acethis compound, didrothis compound) using HPLC.
- Multi-trait stability index (MTSI) : Evaluate genotype-environment interactions to identify stable chemotypes .
- Synthetic analogs : Develop derivatives to reduce natural variability and enhance potency .
Data Analysis & Interpretation
Q. What statistical approaches are critical for analyzing this compound’s dose-response data?
- ANOVA with post-hoc tests : Compare treatment groups (e.g., 0, 5, 10 μM this compound).
- Dose-effect modeling : Calculate EC₅₀/IC₅₀ using nonlinear regression (e.g., four-parameter logistic curve).
- Principal component analysis (PCA) : Integrate multi-omics data (e.g., apoptosis + migration markers) .
Q. How can researchers ensure reproducibility in this compound studies?
- Blinded experiments : Minimize observer bias in image analysis (e.g., flow cytometry profiles).
- Triplicate biological replicates : Report mean ± SD for all assays (n ≥ 3) .
- Pre-registration : Document hypotheses and methods in open-access repositories before experimentation .
Tables of Key Findings
| Parameter | MDA-MB-231 | MCF-7 | Reference |
|---|---|---|---|
| IC₅₀ (24 h) | 8.2 ± 1.3 μM | 7.5 ± 0.9 μM | |
| Apoptosis (10 μM) | 45.2% (late stage) | 38.7% (late stage) | |
| MMP-9 Inhibition | 62% reduction | 58% reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
